molecular formula C11H11BrN2 B11796753 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole

5-Bromo-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B11796753
M. Wt: 251.12 g/mol
InChI Key: TXBIKHKCGXWSSN-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom and a methylbenzyl group in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole typically involves the bromination of a suitable precursor, followed by the introduction of the pyrazole ring. One common method includes the bromination of 3-methylbenzyl chloride using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 5-bromo-3-methylbenzyl chloride is then reacted with hydrazine hydrate to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hydrazine Hydrate: Used for the formation of the pyrazole ring.

    Potassium Permanganate: Used for oxidation reactions.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Pyrazolines.

Scientific Research Applications

5-Bromo-1-(3-methylbenzyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(3-methylbenzyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    5-Iodo-1-(3-methylbenzyl)-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.

    1-(3-Methylbenzyl)-1H-pyrazole: Lacks the halogen atom.

Uniqueness

5-Bromo-1-(3-methylbenzyl)-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its chloro or iodo analogs .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-bromo-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C11H11BrN2/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14/h2-7H,8H2,1H3

InChI Key

TXBIKHKCGXWSSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC=N2)Br

Origin of Product

United States

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